molecular formula C10H9ClN2O2 B187992 3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione CAS No. 5081-87-8

3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione

Cat. No. B187992
CAS RN: 5081-87-8
M. Wt: 224.64 g/mol
InChI Key: HWFSVCPXNLEACG-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione is a quinazolinedione derivative . It has an empirical formula of C10H9ClN2O2 and a molecular weight of 224.64 . The compound contains a total of 25 bonds, including 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .


Molecular Structure Analysis

The molecular structure of 3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione includes a quinazolinedione core with a 2-chloroethyl group attached . The SMILES string representation of the molecule is ClCCN1C(=O)Nc2ccccc2C1=O .


Physical And Chemical Properties Analysis

The compound has a melting point of 195-197 °C (lit.) . Its density is predicted to be 1.4±0.1 g/cm . Other physical and chemical properties like boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity are not available in the retrieved information.

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Amino-1H,3H-quinazoline-2,4-diones, closely related to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, exhibit unique reactivity with urea, leading to the formation of novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones. This demonstrates the potential for creating diverse compounds from quinazoline derivatives (Klásek, Kořistek, Lyčka, & Holčapek, 2003).

Green Chemistry Applications

Quinazoline-2,4(1H,3H)-diones, which include 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, can be synthesized from CO2 and 2-aminobenzonitriles in water, without catalysts. This method is environmentally friendly, offering a green route for synthesizing these compounds (Ma et al., 2013). Additionally, a novel CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione in water highlights the use of CO2 as a sustainable reactant in chemical synthesis, further supporting green chemistry initiatives (Rasal & Yadav, 2016).

Biological Evaluation and Pharmacological Potential

Quinazoline-2,4-diones, including 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, are important in pharmacological research. They display biological activities like α-amylase and α-glucosidase inhibitory activity, highlighting their potential in antidiabetic treatments (Santos-Ballardo et al., 2020).

Antitumor Applications

Quinazoline-2,4(1H,3H)-diones demonstrate significant antitumor activity, indicating their potential in cancer treatment. Studies have shown that certain derivatives can inhibit the in vitro growth of various human tumor cell lines, marking them as potential candidates for antitumor drugs (Zhou, Xie, & Liu, 2013).

properties

IUPAC Name

3-(2-chloroethyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFSVCPXNLEACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057757
Record name 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione

CAS RN

5081-87-8
Record name 3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5081-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)(1H,3H)quinazoline-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Fakhraian, M Heydary - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
The synthesis of ketanserin (5) and its hydrochloride salt (5.HCl) using respectively equimolar amounts of 3‐(2‐chloroethyl)‐2,4‐(1H,3H)‐quinazolinedione (2) with 4‐(…
Number of citations: 9 onlinelibrary.wiley.com
SJ Kirincich, J Xiang, N Green, S Tam, HY Yang… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and optimization of a class of trisubstituted quinazoline-2,4(1H,3H)-dione cPLA 2 α inhibitors are described. Utilizing pharmacophores that were found to be important in …
Number of citations: 40 www.sciencedirect.com

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